4-chloro-N-cyclopropylbenzenesulfonamide
Overview
Description
4-Chloro-N-cyclopropylbenzenesulfonamide is a chemical compound with the CAS Number: 354128-89-5 . It has a molecular weight of 231.7 and its IUPAC name is 4-chloro-N-cyclopropylbenzenesulfonamide .
Molecular Structure Analysis
The InChI code for 4-chloro-N-cyclopropylbenzenesulfonamide is 1S/C9H10ClNO2S/c10-7-1-5-9 (6-2-7)14 (12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 . The molecular formula is C9H10ClNO2S .Physical And Chemical Properties Analysis
4-Chloro-N-cyclopropylbenzenesulfonamide is a solid at room temperature . It has a molecular weight of 231.7 .Scientific Research Applications
Application 1: Enzyme Inhibitors and Anticancer Agents
Scientific Field: Medicinal Chemistry
Summary of the Application
4-chloro-N-cyclopropylbenzenesulfonamide is used in the synthesis of coumarin sulfonamides, which have a broad spectrum of biological activities. These compounds have been used to cure various diseases with high therapeutic potency .
Results or Outcomes
The 4-chloro-substituted coumarin benzenesulfonamide exhibited high inhibitory activity against hCA IX and hCA XII, two isoforms of carbonic anhydrase, an enzyme that is a target for anticancer drugs. The K I values were 20.2 nM against hCA IX and 6.0 nM against hCA XII .
Application 2: Synthesis of Sulfonimidates
Scientific Field: Organic & Biomolecular Chemistry
Summary of the Application
4-chloro-N-cyclopropylbenzenesulfonamide can be used in the synthesis of sulfonimidates. Sulfonimidates are a sulfur(VI) species bearing a tetrahedral sulfur centre, with four different groups attached . They have found uses as alkyl transfer reagents to acids, alcohols and phenols .
Results or Outcomes: Sulfonimidates have been utilized as precursors for polymers, sulfoximine and sulfonimidamide drug candidates and as alkyl transfer reagents . The stereogenic sulfur centre of sulfonimidates can act as viable chiral templates that can be employed in asymmetric syntheses .
Application 3: Organic Nonlinear Optical Single Crystals
Scientific Field: Optoelectronics and Photonics
Summary of the Application
4-chloro-N-cyclopropylbenzenesulfonamide can be used in the growth of organic nonlinear optical (NLO) single crystals. These crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
Results or Outcomes: The organic NLO single crystals have been intensively studied and have shown potential applications in optoelectronics, photonics, nonlinear optical, and laser technology .
Safety And Hazards
properties
IUPAC Name |
4-chloro-N-cyclopropylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOROYZLWUOHLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357230 | |
Record name | 4-chloro-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>34.8 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47196058 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-N-cyclopropylbenzenesulfonamide | |
CAS RN |
354128-89-5 | |
Record name | 4-chloro-N-cyclopropylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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